molecular formula C9H11ClN2 B13697716 8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine

8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine

Cat. No.: B13697716
M. Wt: 182.65 g/mol
InChI Key: IVSYSJQAIAFPKF-UHFFFAOYSA-N
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Description

8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine core . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions can be performed using appropriate reagents and conditions.

Scientific Research Applications

8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

8-chloro-1-methyl-3,4-dihydro-2H-1,7-naphthyridine

InChI

InChI=1S/C9H11ClN2/c1-12-6-2-3-7-4-5-11-9(10)8(7)12/h4-5H,2-3,6H2,1H3

InChI Key

IVSYSJQAIAFPKF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C(=NC=C2)Cl

Origin of Product

United States

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